![molecular formula C22H20FN3O2 B1671731 3-[2-(4-fluorophenyl)ethylamino]-1-methyl-4-(2-methyl-1H-indol-3-yl)pyrrole-2,5-dione CAS No. 1129669-05-1](/img/structure/B1671731.png)
3-[2-(4-fluorophenyl)ethylamino]-1-methyl-4-(2-methyl-1H-indol-3-yl)pyrrole-2,5-dione
Overview
Description
This compound, also known as im-1-2 compound or (e)-N2-carbamoyl-N1-((6-chloro-3-pyridyl)methyl)-N1-methylacetamidine, belongs to the class of organic compounds known as alpha amino acids and derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available resources .Scientific Research Applications
IM-12: Comprehensive Analysis of Scientific Research Applications
Neurology Neuronal Differentiation and Brain Development: IM-12 acts as a potent inhibitor of Glycogen synthase kinase 3β (GSK-3β), a key enzyme in the Wnt signaling pathway which is crucial for neuronal differentiation and brain development. By inhibiting GSK-3β, IM-12 significantly increases β-catenin levels, leading to TCF-induction and promoting neuronal differentiation in human neural progenitor cells .
Pharmacology Drug Development for Neurodegenerative Diseases: Given its role in promoting neuronal differentiation, IM-12 has potential applications in drug development for neurodegenerative diseases such as Alzheimer’s, where the Wnt signaling pathway is implicated. Enhancing β-catenin levels could be therapeutic in such conditions .
Cellular Biology Cell Proliferation Regulation: IM-12 has been shown to significantly increase cell proliferation time, suggesting a role in cellular biology research focused on the regulation of cell growth and division .
Cancer Research Tumor Suppression: The Wnt/β-catenin signaling pathway is also involved in tumor suppression. IM-12’s ability to modulate this pathway could lead to applications in cancer research, particularly in understanding tumor growth dynamics and developing targeted therapies .
Stem Cell Research Stem Cell Differentiation: In stem cell research, controlling the differentiation of stem cells is crucial. IM-12’s effect on the Wnt signaling pathway can be leveraged to direct stem cell differentiation towards specific cell types, especially neuronal cells .
Molecular Biology Signal Transduction Studies: IM-12 can be used in molecular biology to study signal transduction pathways, particularly the canonical Wnt pathway, which is vital for various cellular processes .
Genetic Research Gene Expression Regulation: Research into gene expression regulation can benefit from IM-12’s influence on the Wnt signaling pathway, which affects gene transcription factors like TCF/LEF .
Biotechnology Bioreactor Cultures: In biotechnology applications, IM-12 could be used to maintain and control the differentiation of cells cultured in bioreactors, ensuring the production of desired cell types for various uses .
These are just a few of the many potential applications of IM-12 in scientific research. Each application offers a unique avenue for exploration and discovery within its respective field.
Mechanism of Action
Target of Action
The primary target of IM-12 is Glycogen Synthase Kinase-3β (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a key role in various cellular processes, including cell differentiation, proliferation, and apoptosis .
Mode of Action
IM-12 acts as a selective inhibitor of GSK-3β . By inhibiting GSK-3β, IM-12 leads to the accumulation of β-catenin, a protein that plays a crucial role in the regulation of gene expression . This inhibition enhances the Wnt signaling pathway, which is involved in cell growth and differentiation .
Biochemical Pathways
The primary biochemical pathway affected by IM-12 is the Wnt signaling pathway . By inhibiting GSK-3β and increasing the levels of β-catenin, IM-12 enhances the activity of this pathway . The Wnt signaling pathway is essential for various biological processes, including cell proliferation, differentiation, and migration .
Pharmacokinetics
As a small molecule, it is expected to have good bioavailability and cell permeability .
Result of Action
The inhibition of GSK-3β by IM-12 leads to an increase in β-catenin levels, which in turn enhances the Wnt signaling pathway . This can result in increased cell differentiation, particularly in neural progenitor cells . Therefore, IM-12 could potentially be used in research related to neurogenesis and the treatment of neurodegenerative disorders .
Safety and Hazards
properties
IUPAC Name |
3-[2-(4-fluorophenyl)ethylamino]-1-methyl-4-(2-methyl-1H-indol-3-yl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2/c1-13-18(16-5-3-4-6-17(16)25-13)19-20(22(28)26(2)21(19)27)24-12-11-14-7-9-15(23)10-8-14/h3-10,24-25H,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJAZFUFPPSFCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=C(C(=O)N(C3=O)C)NCCC4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649091 | |
Record name | 3-{[2-(4-Fluorophenyl)ethyl]amino}-1-methyl-4-(2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-fluorophenyl)ethylamino]-1-methyl-4-(2-methyl-1H-indol-3-yl)pyrrole-2,5-dione | |
CAS RN |
1129669-05-1 | |
Record name | 3-{[2-(4-Fluorophenyl)ethyl]amino}-1-methyl-4-(2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1129669-05-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is IM-12?
A1: IM-12, also known as ITQ-12, is a synthetic zeolite, a microporous aluminosilicate mineral. It's characterized by its unique pore structure, which grants it remarkable properties in adsorption and catalysis.
Q2: What is the structure of IM-12?
A2: IM-12 possesses a unique three-dimensional pore structure composed of 14-member ring (MR) channels intersecting with 12-MR channels []. This particular arrangement creates a large interconnected pore network within the zeolite framework.
Q3: How does the presence of germanium affect the properties of IM-12?
A3: The incorporation of germanium into the IM-12 framework significantly influences its stability and behavior. Studies have shown that germanium atoms preferentially occupy specific positions within the double four-ring (D4R) units of IM-12 [].
Q4: What happens to IM-12 during degermanation?
A4: Degermanation, the process of removing germanium from the framework, leads to significant structural changes in IM-12. Unlike other zeolites like ITQ-13 and ITQ-22 which remain structurally stable upon degermanation, IM-12 undergoes a transformation from the UTL to the OKO framework type [].
Q5: What is the role of double four-ring (D4R) units in IM-12's structure and properties?
A5: D4R units are crucial structural elements in IM-12. Germanium atoms preferentially occupy positions within these units, influencing the zeolite's stability. During degermanation, the removal of germanium from these D4R units triggers the transformation from the UTL to the OKO framework type []. This highlights the significance of D4R units in defining IM-12's structure and its response to post-synthetic modifications.
Q6: Can IM-12 be synthesized without fluoride?
A6: Yes, researchers have successfully developed fluoride-free synthetic pathways for obtaining pure germanosilicate CIT-13, a material closely related to IM-12 []. This advancement provides a more environmentally friendly approach to synthesizing zeolites with extra-large pores.
Q7: What is the significance of topotactic transformations in the context of IM-12?
A7: Topotactic transformations, which involve structural rearrangements while preserving some degree of crystallinity, are essential for modifying IM-12's properties. For instance, germanosilicate CIT-13, a precursor to IM-12, can be transformed into various other frameworks, including CIT-14 and CIT-15, through controlled acid-delamination processes [].
Q8: How does the silicon-to-aluminum ratio (nSi/nAl) influence the catalytic properties of IM-12?
A8: The nSi/nAl ratio is a critical factor determining the acidity and catalytic behavior of zeolites like IM-12. Higher nSi/nAl ratios generally correspond to lower aluminum content and, consequently, a lower density of acid sites. This can influence the activity and selectivity of the zeolite in various catalytic reactions.
Q9: Has IM-12 been investigated for biomedical applications?
A9: One study identified 3-[2-(4-fluorophenyl)ethylamino]-1-methyl-4-(2-methyl-1H-indol-3-yl)pyrrole-2,5-dione, also referred to as IM-12 in the paper, as a potential therapeutic agent for myocardial hypertrophy []. This research highlights the compound's ability to inhibit the Wnt/β-catenin signaling pathway, suggesting a possible role in mitigating cardiac hypertrophy.
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